4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with diverse aromatic and functional groups. Key structural attributes include:
- A 1,3-benzothiazole moiety at position 4, known for enhancing bioactivity and π-π stacking interactions.
- A 4-ethoxy-3-methoxyphenyl group at position 5, providing electron-donating substituents that influence solubility and reactivity.
- A 3-hydroxy group at position 3, enabling hydrogen bonding and tautomerism.
- A 5-methyl-1,2-oxazole ring at position 1, contributing to steric and electronic modulation.
Properties
Molecular Formula |
C24H21N3O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H21N3O5S/c1-4-31-16-10-9-14(12-17(16)30-3)21-20(23-25-15-7-5-6-8-18(15)33-23)22(28)24(29)27(21)19-11-13(2)32-26-19/h5-12,21,28H,4H2,1-3H3 |
InChI Key |
PVZHYBGRBZTSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C4=NC5=CC=CC=C5S4)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that belongs to the class of benzothiazole derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The structure features multiple functional groups that may contribute to its biological activity:
- Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Ethoxy and methoxy groups : These substituents can enhance solubility and influence the compound's interaction with biological targets.
- Hydroxy group : Often associated with increased reactivity and potential for hydrogen bonding.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Apoptosis induction via p53 pathway |
| Compound B | U937 | 10.38 | Inhibition of topoisomerase activity |
Antimicrobial Activity
Benzothiazole derivatives have also exhibited broad-spectrum antimicrobial activity. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens . This suggests that the compound may be effective against both bacterial and fungal infections.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that promote apoptosis in cancer cells.
- DNA Interaction : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity
A study involving a series of benzothiazole derivatives demonstrated that compounds structurally related to our target molecule exhibited enhanced cytotoxicity against MCF-7 cells. Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner, primarily through activation of the p53 pathway .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar benzothiazole derivatives. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Structural Analogs of the Pyrrol-2-one Core
The target compound shares its pyrrol-2-one backbone with several analogs, differing primarily in substituents. Key comparisons include:
Table 1: Substituent Variations in Pyrrol-2-one Derivatives
Key Observations:
- Aromatic Diversity : The target compound’s benzothiazole and oxazole groups contrast with thiadiazole () or triazole () rings, affecting electronic properties and binding interactions.
- Substituent Effects : The 4-ethoxy-3-methoxyphenyl group enhances solubility compared to halogenated analogs () but may reduce membrane permeability.
Noncovalent Interactions and Conformational Analysis
- Hydrogen Bonding: The 3-hydroxy group likely forms intramolecular H-bonds, akin to ’s enol tautomer stabilization . Computational tools like Multiwfn () could map these interactions .
- π-π Stacking : The benzothiazole and oxazole rings facilitate aromatic interactions, contrasting with thiadiazole () or triazole () analogs.
- Conformational Rigidity: notes planar conformations in fluorophenyl derivatives, whereas the target compound’s ethoxy-methoxyphenyl group may introduce steric hindrance, reducing planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
